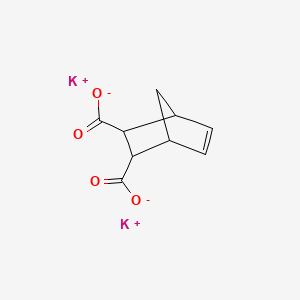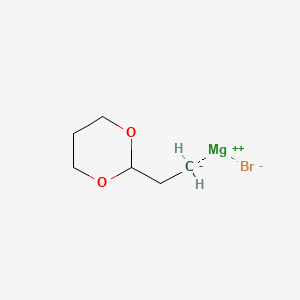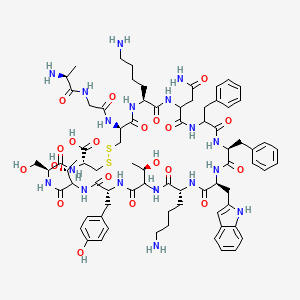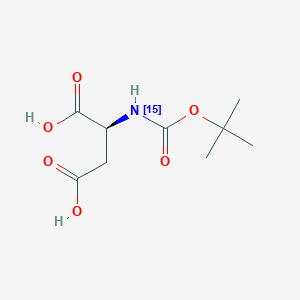
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene
Overview
Description
3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is a chemical compound that is useful in creating polymers and small molecule materials for organic electronics . It can be functionalized in an orthogonal approach and is also used in the synthesis of bridged thiophene compounds such as dithienosiloles .
Synthesis Analysis
This compound plays a significant role in the synthesis of polymers and small molecule materials for organic electronics . It is also used in the synthesis of bridged thiophene compounds such as dithienosiloles .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H20Br2S2Si2 . It is a complex structure that includes elements such as Carbon, Hydrogen, Bromine, Sulfur, and Silicon .Chemical Reactions Analysis
3,3’-Dibromo-5,5’-bis(trimethylsilyl)-2,2’-bithiophene is used in creating polymers and small molecule materials for organic electronics . It can be functionalized in an orthogonal approach, which allows for a wide range of chemical reactions .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 468.42 . The melting point of the compound is between 85-90 degrees Celsius .Scientific Research Applications
Hydrogen-Bonding-Oriented Solid-State Conformation :
- "Polyhydroxyoligothiophenes. 2. Hydrogen-Bonding-Oriented Solid State Conformation of 3,3'-Bis(2-hydroxyethyl)-2,2'-bithiophene and Regioselective Synthesis of the Corresponding Head-to-Head/Tail-to-Tail Quater- and Sexithiophene" by Barbarella et al. (1996) discusses the unusual noncoplanar anti conformation and the intermolecular hydrogen-bonding interactions of a structurally similar bithiophene compound (Barbarella et al., 1996).
Electropolymerization and Characterization :
- "Electropolymerization of silythiophene monomers: FT-IR and Raman spectroscopy characterization of polythiophene films" by Sauvajol et al. (1994) explores the polymerization of various silythiophene monomers, including a related 5,5'-bis(trimethylsilyl)bithiophene, and analyzes the structural properties of the resulting polythiophene films (Sauvajol et al., 1994).
Regiospecific Silylation :
- "Regiospecific silylation of 2,5-dibromothiophene: a reinvestigation" by Lukevics et al. (2001) investigates the regiospecific silylation of 2,5-dibromothiophene, leading to compounds including 3,5-dibromo-2-trimethylsilylthiophene, which is closely related to the compound (Lukevics et al., 2001).
Optical Properties and Crystal Structures :
- "Synthesis, Optical Properties, and Crystal Structures of Dithienostannoles" by Tanaka et al. (2013) reports on compounds including 3,3'-dilithio-5,5'-bis(trimethylsilyl)-2,2'-bithiophene and analyzes their photoluminescence and crystal structures (Tanaka et al., 2013).
Synthesis and Characterization of Stable Dibismuthene :
- "Synthesis and characterization of a stable dibismuthene: Evidence for a Bi-Bi double bond" by Tokitoh et al. (1997) describes the synthesis of a compound containing bis(trimethylsilyl)methyl groups, which are structurally similar to the compound (Tokitoh et al., 1997).
Synthetic Applications :
- "Synthetic Applications of 3,4-Bis(trimethylsilyl)thiophene: Unsymmetrically 3,4-Disubstituted Thiophenes and 3,4-Didehydrothiophene()" by Ye and Wong (1997) focuses on the versatile applications of 3,4-bis(trimethylsilyl)thiophene in constructing various thiophene derivatives (Ye & Wong, 1997).
Synthesis and Characterization of Novel Compounds :
- "Synthesis and characterization of new acetylide-functionalised oligothiophenes and their dinuclear platinum complexes" by Lewis et al. (1997) investigates the properties of compounds including 5,5'-bis(trimethylsilylethynyl)-2,2'-bithiophene, highlighting their potential in creating heterobimetallic complexes (Lewis et al., 1997).
Convergent Synthesis Using a Linchpin :
- "Convergent synthesis of a polyol chain with 4-acetoxy-1,3-dioxanes using a 1,1-bis((trimethylsilyl)methyl)ethene linchpin" by Rychnovsky et al. (1999) explores a synthetic approach using a compound structurally related to 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene (Rychnovsky et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-bromo-5-(3-bromo-5-trimethylsilylthiophen-2-yl)thiophen-2-yl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2S2Si2/c1-19(2,3)11-7-9(15)13(17-11)14-10(16)8-12(18-14)20(4,5)6/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVPMCCGPMMBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=C(C=C(S2)[Si](C)(C)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578943 | |
| Record name | (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene | |
CAS RN |
207742-50-5 | |
| Record name | (3,3'-Dibromo[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dibromo-5,5'-bis(trimethylsilyl)-2,2'-bithiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















